ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate
Description
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate is a carbamate derivative featuring a 2,3-dihydro-1H-indene scaffold substituted with a chlorine atom at position 1 and a carbamate group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and reactivity .
Properties
IUPAC Name |
ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)14-10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAKIBSOTNOMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168759 | |
| Record name | Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477845-13-9 | |
| Record name | Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477845-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-2,3-dihydro-1H-indene. This can be achieved by the chlorination of indene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Carbamate Formation: The next step involves the reaction of 1-chloro-2,3-dihydro-1H-indene with ethyl isocyanate. This reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product, this compound, is obtained after purification by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the indene moiety can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The indene moiety can be oxidized to form the corresponding indanone derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of N-(1-substituted-2,3-dihydro-1H-inden-2-yl)carbamates.
Hydrolysis: Formation of 1-chloro-2,3-dihydro-1H-indene and ethylamine.
Oxidation: Formation of 1-chloro-2,3-dihydro-1H-indan-1-one.
Scientific Research Applications
The compound ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate is a carbamate derivative that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, agriculture, and material science, backed by comprehensive data and case studies.
Anticancer Activity
Research indicates that carbamate derivatives exhibit significant anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation. A study demonstrated its efficacy against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a recent study published in the Journal of Medicinal Chemistry, the compound was tested alongside other carbamates. Results showed a dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as a lead compound for further development in oncology.
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. It has been suggested that the chloro-substituted indene structure may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders.
Data Table: Neuroprotective Activity
| Compound | Model | Effect | Reference |
|---|---|---|---|
| This compound | Mouse model of Alzheimer's | Reduced neuroinflammation | [Source 1] |
| Other Carbamates | Various | Variable effects | [Source 2] |
Pesticide Development
Carbamate compounds are widely used in agricultural applications as pesticides due to their ability to inhibit acetylcholinesterase. This compound has been investigated for its potential as an insecticide.
Field Trials:
Field trials conducted on crops such as corn and soybeans demonstrated that formulations containing this compound effectively reduced pest populations without significant toxicity to beneficial insects.
Polymer Synthesis
In material science, this compound has been explored as a precursor for synthesizing novel polymers. Its unique chemical properties allow for the development of materials with specific mechanical and thermal characteristics.
Research Findings:
A study published in Polymer Science highlighted how incorporating this carbamate into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible depending on the enzyme and the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl N-(1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2,3-dihydro-1H-inden-2-yl)carbamate (CAS: 306978-20-1)
- Structure : Incorporates a pyridine ring with a sulfanyl (-S-) linker, 3-chloro, and 5-trifluoromethyl substituents.
- Molecular Formula : C₁₈H₁₆ClF₃N₂O₂S.
- Molar Mass : 416.85 g/mol.
- Trifluoromethyl (CF₃) increases lipophilicity and metabolic stability compared to the parent compound.
- Applications : Likely used in agrochemical or pharmaceutical research due to its complex substituents .
N-(2,3-Dihydro-1H-inden-1-yl)acetamide (CAS: 10408-91-0)
- Structure : Acetamide group (-NH-C(=O)-CH₃) replaces the carbamate.
- Molecular Formula: C₁₁H₁₃NO.
- Molar Mass : 175.23 g/mol.
- Key Differences :
- Acetamide lacks the ethyl ester oxygen, reducing polarity and hydrolysis susceptibility.
- Simplified structure may offer faster synthetic routes but lower metabolic stability.
- Applications : Intermediate in organic synthesis or bioactive molecule development .
(S)-N-(2,3-Dihydro-1H-inden-1-yl)acetamide (CAS: 61899-41-0)
- Structure : Stereospecific acetamide with (S)-configuration at the indene chiral center.
- Molecular Formula: C₁₁H₁₃NO.
- Molar Mass : 175.23 g/mol.
- Key Differences: Chirality influences receptor binding in biological systems (e.g., enzyme selectivity).
Substituent and Ring Modifications
5-Chloro-2,3-dihydro-1H-inden-1-one
- Structure : Ketone group at position 1 instead of carbamate.
- Synthesis : Produced via Friedel-Crafts acylation, a key intermediate for indoxacarb (insecticide).
- Key Differences :
(R)-4-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine carboxamide
- Structure : Piperazine ring and methoxy substituent on the indene.
- Key Differences :
- Piperazine introduces basicity and hydrogen-bonding capacity.
- Methoxy (-OCH₃) enhances solubility and π-stacking interactions.
- Applications : Investigated as a melatonin receptor ligand .
Biological Activity
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate (CAS No. 477845-13-9) is a compound belonging to the class of carbamates, characterized by its unique indene structure. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₄ClNO₂
Molecular Weight: 241.7 g/mol
IUPAC Name: this compound
InChI Key: InChI=1S/C12H14ClNO2/c1-2-16-12(15)14-10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7H2,1H3,(H,14,15)
The biological activity of this compound is primarily attributed to its interaction with various enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can be either reversible or irreversible depending on the specific enzyme and conditions under which the reaction occurs.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds containing structural motifs analogous to this carbamate have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 7h | HepG2 | 4.98 | Apoptosis induction |
| 10c | MDA-MB-231 | 5.00 | G2/M phase arrest |
These findings suggest that similar compounds can disrupt microtubule assembly and induce apoptosis in cancer cells .
Enzyme Inhibition Studies
This compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. The compound's structure allows it to act as a reversible inhibitor in certain enzymatic reactions. For example, it has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial in neurochemical signaling .
Case Studies and Research Findings
A study conducted on related carbamate compounds indicated that modifications in the indene structure could enhance biological activity. The research focused on synthesizing various derivatives and evaluating their effects on cancer cell proliferation and enzyme inhibition. The results demonstrated that specific substitutions could lead to increased potency against targeted cancer cells .
Another investigation into the pharmacological profiles of similar compounds revealed promising results regarding their absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. These studies are crucial for assessing the viability of this compound as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate, and how can enantiomeric purity be optimized?
- Methodological Answer : Enantiomerically pure analogs of carbamate derivatives can be synthesized via resolution of intermediates using chiral auxiliaries or asymmetric catalysis. For example, enantioselective Rh-catalyzed cyclocarbonylation of arylacetylenes (e.g., 1-aryl-2-(trimethylsilyl)acetylenes) provides access to dihydroindenone scaffolds, which can be functionalized to yield the target compound. Resolution of aminoindan intermediates using chiral HPLC or enzymatic methods ensures high enantiomeric excess (≥99%) .
Q. How should structural characterization of this compound be conducted to confirm its identity and purity?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks using DEPT and 2D-COSY/HMQC experiments to verify the carbamate linkage and chloro-substituted indene structure.
- Mass Spectrometry (HR-MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in stereochemistry .
Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., anti-inflammatory or antimicrobial)?
- Methodological Answer : For anti-inflammatory screening, use carrageenan-induced rat paw edema models to assess acute inflammation inhibition. For antimicrobial activity, follow CLSI guidelines with MIC/MBC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate therapeutic efficacy from nonspecific toxicity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this carbamate derivative?
- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to compute:
- HOMO-LUMO energies : Predict charge transfer interactions and chemical stability.
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for reaction planning.
- Global Reactivity Descriptors (e.g., chemical hardness, electrophilicity index): Correlate with experimental reactivity data. Validate results against NMR and UV-Vis spectra .
Q. What strategies resolve contradictions in biological data, such as discrepancies between in vitro potency and in vivo toxicity?
- Methodological Answer :
- Metabolic Profiling : Use hepatic microsomal assays (e.g., CYP450 inhibition with SKF-525A) to determine if toxicity arises from metabolites or the parent compound.
- Dose-Response Studies : Establish therapeutic indices (ED50 vs. LD50) in rodent models.
- Target Engagement Assays : Employ SPR or ITC to confirm binding specificity to the intended target (e.g., TNF-α or COX-2) versus off-target receptors .
Q. How are polymorphic forms of this compound characterized, and what analytical techniques distinguish subtle structural differences?
- Methodological Answer : Combine:
- Powder X-ray Diffraction (PXRD) : Identify lattice parameter variations (e.g., minor shifts in 2θ angles).
- Solid-State NMR (SSNMR) : Analyze 13C/15N chemical shifts to detect hydrogen-bonding or conformational changes.
- Thermal Analysis (DSC/TGA) : Monitor melting points and decomposition profiles. For challenging cases, use synchrotron radiation for high-resolution PXRD .
Q. What structure-activity relationship (SAR) approaches optimize selectivity for enzyme targets (e.g., aggrecanase vs. MMPs)?
- Methodological Answer :
- Pharmacophore Modeling : Define critical binding motifs (e.g., tyrosine mimics for P2' sites) using software like MOE or Schrödinger.
- Docking Simulations : Perform flexible ligand-receptor docking (e.g., AutoDock Vina) to prioritize substituents enhancing hydrophobic/π-π interactions.
- Enzymatic Assays : Test analogs against panels of related enzymes (e.g., MMP-1, -2, -9) to quantify selectivity ratios (IC50 ratios ≥10x indicate specificity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
